7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16167242
InChI: InChI=1S/C15H19BFNO2/c1-9-8-10-11(6-7-12(17)13(10)18-9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3
SMILES:
Molecular Formula: C15H19BFNO2
Molecular Weight: 275.13 g/mol

7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.:

Cat. No.: VC16167242

Molecular Formula: C15H19BFNO2

Molecular Weight: 275.13 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole -

Specification

Molecular Formula C15H19BFNO2
Molecular Weight 275.13 g/mol
IUPAC Name 7-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C15H19BFNO2/c1-9-8-10-11(6-7-12(17)13(10)18-9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3
Standard InChI Key JATJCQRXVDKLNK-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=C(C=C2)F)C

Introduction

Chemical Identity and Structural Features

7-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole belongs to the class of heterocyclic organoboron compounds. Its molecular formula is C15H19BFNO2\text{C}_{15}\text{H}_{19}\text{BFNO}_{2}, with a molecular weight of 275.13 g/mol . The IUPAC name, 7-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole, reflects the substitution pattern: a fluorine atom at position 7, a methyl group at position 2, and the dioxaborolane ring attached at position 4 of the indole scaffold.

Synthesis and Reaction Pathways

The synthesis of 7-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically follows multistep protocols common to boronated heterocycles.

Key Synthetic Steps

  • Indole Core Formation: A Fischer indole synthesis or transition-metal-catalyzed cyclization constructs the fluorinated indole backbone. Fluorine introduction may occur via electrophilic fluorination or through starting materials like 7-fluoroindole derivatives.

  • Boron Group Installation: Suzuki-Miyaura coupling or direct borylation introduces the dioxaborolane moiety. The latter often employs bis(pinacolato)diboron (B2_2pin2_2) under palladium catalysis.

Optimization Considerations

  • Temperature: Reactions typically proceed at 80–110°C to balance reaction rate and byproduct formation.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance boron reagent solubility, while additives like potassium acetate improve coupling efficiency.

  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures yields products with >95% purity, as verified by 1H^1\text{H}-NMR and LC-MS .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight275.13 g/mol
DensityNot reported
Melting PointNot determined
SolubilitySoluble in DMSO, THF; insoluble in H2_2O
StabilityAir-sensitive; store under inert gas

The compound’s lipophilicity (calculated LogP ≈ 3.2) suggests moderate membrane permeability, advantageous for biological applications. The electron-withdrawing fluorine and boron groups reduce aromatic ring electron density, as evidenced by UV-Vis λmax_{\text{max}} shifts toward 270 nm.

Future Research Directions

  • In Vivo Studies: Evaluate pharmacokinetics and tumor uptake for boron neutron capture therapy.

  • Catalytic Applications: Explore asymmetric catalysis using the chiral dioxaborolane group.

  • Polymer Integration: Develop boron-containing polymers for optoelectronic devices.

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